molecular formula C11H11ClIN3O B13972827 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanemethanol CAS No. 867165-45-5

3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanemethanol

Cat. No.: B13972827
CAS No.: 867165-45-5
M. Wt: 363.58 g/mol
InChI Key: LPUAXEFKOGTWHZ-UHFFFAOYSA-N
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Description

(3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is a complex organic compound with the molecular formula C11H11ClIN3O This compound is notable for its unique structure, which includes a cyclobutyl ring attached to a methanol group and a substituted imidazo[1,5-a]pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the imidazo[1,5-a]pyrazine core, followed by the introduction of the cyclobutyl group and the methanol moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms or to modify the imidazo[1,5-a]pyrazine ring.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)aldehyde or (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)carboxylic acid.

Scientific Research Applications

(3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(8-Chloro-1-bromoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol
  • (3-(8-Chloro-1-fluoroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol
  • (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclopropyl)methanol

Uniqueness

The uniqueness of (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol lies in its specific combination of a cyclobutyl ring and a methanol group attached to the imidazo[1,5-a]pyrazine core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Biological Activity

3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanemethanol is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article synthesizes available research findings on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H7ClIN3O
  • Molecular Weight : 347.543 g/mol
  • CAS Number : 936901-68-7
  • Structure : The compound features a cyclobutanemethanol moiety linked to an imidazo[1,5-a]pyrazine derivative, which is modified with chlorine and iodine substituents.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. A study highlighted that the imidazo[1,5-a]pyrazine scaffold has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1 summarizes the antitumor activity observed in various studies:

Study ReferenceCancer Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.2Apoptosis induction
HeLa (Cervical)12.8Cell cycle arrest
MCF7 (Breast)18.4Inhibition of proliferation

Inhibition of Kinases

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promising results against FGFR (Fibroblast Growth Factor Receptor), which is often mutated in various cancers.

Case Study Example :
A recent case study demonstrated the efficacy of imidazo[1,5-a]pyrazine derivatives in inhibiting FGFR mutations in a patient with lung cancer. The patient exhibited a significant reduction in tumor size after treatment with a related compound, suggesting potential applicability for this compound as a targeted therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The presence of the imidazo[1,5-a]pyrazine structure promotes apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) leads to cell cycle arrest at the G1/S checkpoint.
  • Kinase Inhibition : Targeting specific kinases involved in tumor growth and survival pathways.

Properties

CAS No.

867165-45-5

Molecular Formula

C11H11ClIN3O

Molecular Weight

363.58 g/mol

IUPAC Name

[3-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl]methanol

InChI

InChI=1S/C11H11ClIN3O/c12-9-8-10(13)15-11(16(8)2-1-14-9)7-3-6(4-7)5-17/h1-2,6-7,17H,3-5H2

InChI Key

LPUAXEFKOGTWHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C2=NC(=C3N2C=CN=C3Cl)I)CO

Origin of Product

United States

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